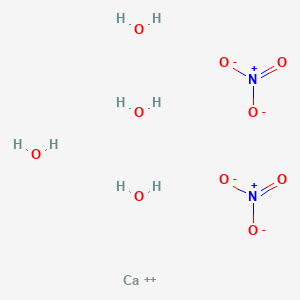

Nitrato de calcio tetrahidratado

Descripción general

Descripción

Calcium nitrate tetrahydrate is an inorganic compound that serves as a precursor in various chemical syntheses and applications. Its formula is Ca(NO₃)₂·4H₂O, indicating that each molecule of calcium nitrate is associated with four molecules of water. This compound is important in the synthesis of calcium-containing compounds and has applications in the production of fertilizers, as a concrete additive, and in the laboratory as a reagent.

Synthesis Analysis

The synthesis of calcium nitrate tetrahydrate involves chemical precipitation in an aqueous medium. A study by Samanta et al. (2016) describes a method using calcium nitrate dihydrate and sodium hydroxide as precursors to synthesize calcium hydroxide nanoparticles, a process that indirectly involves the production of calcium nitrate tetrahydrate (Samanta et al., 2016).

Molecular Structure Analysis

The molecular structure of calcium nitrate tetrahydrate is characterized by its crystalline form, where calcium ions are surrounded by nitrate ions and water molecules. This arrangement facilitates various chemical reactions, particularly those involving the synthesis of other calcium compounds.

Chemical Reactions and Properties

Calcium nitrate tetrahydrate undergoes several chemical reactions, including decomposition to form calcium oxide or hydroxide and the release of nitrogen oxides upon heating. The compound is highly soluble in water and alcohol, making it a versatile reagent in aqueous chemistry.

Physical Properties Analysis

The physical properties of calcium nitrate tetrahydrate include its high solubility in water, which is a critical feature for its use in aqueous solutions. It appears as a white to light gray crystalline solid and has a melting point where it decomposes. These properties are essential for its applications in various industrial and laboratory settings.

Chemical Properties Analysis

Chemically, calcium nitrate tetrahydrate is a strong oxidizing agent. It reacts with organic compounds and reducing agents, producing heat and potentially igniting combustible materials. This reactivity is a consideration for its storage and handling.

Aplicaciones Científicas De Investigación

Fertilizante en la agricultura

El nitrato de calcio tetrahidratado se usa ampliamente como un fertilizante nitrogenado . Proporciona nutrientes esenciales a las plantas, promoviendo un crecimiento saludable y aumentando el rendimiento de los cultivos.

Inhibidor de la corrosión en combustibles diésel

Actúa como un inhibidor de la corrosión en los combustibles diésel . Al reducir los efectos corrosivos de los combustibles, ayuda a mantener la integridad de los motores y los sistemas de combustible.

Experimentos de cultivo celular

En el campo de la biología, se utiliza en experimentos de cultivo celular vegetal . Proporciona calcio y nitrógeno necesarios a las células, que son esenciales para su crecimiento y desarrollo.

Baños de enfriamiento

El this compound también se utiliza en baños de enfriamiento . Ayuda a mantener una temperatura baja, lo cual es crucial en ciertos procesos industriales y de laboratorio.

Manejo de aguas residuales

Juega un papel importante en el manejo de aguas residuales . Ayuda en el tratamiento de aguas residuales facilitando la eliminación de impurezas.

Preparación de cerámicas de bredigita

Se utiliza en la preparación de cerámicas de bredigita . Las cerámicas de bredigita tienen varias aplicaciones, incluida la biomedicina para la reparación y regeneración ósea.

Síntesis de fibras de zirconato de calcio

El this compound sirve como material de partida para la preparación de fibras de zirconato de calcio . Estas fibras tienen aplicaciones potenciales en varios campos, incluida la electrónica y la óptica.

Producción de nanopolvos de hidroxiapatita

Se utiliza en la preparación de nanopolvos de hidroxiapatita mediante el método sol-gel . Los nanopolvos de hidroxiapatita tienen numerosas aplicaciones, particularmente en el campo de la biomedicina para la ingeniería de tejidos óseos y los sistemas de administración de fármacos.

Mecanismo De Acción

Target of Action

Calcium nitrate tetrahydrate primarily targets plant cells and is used as a component in fertilizers . It serves as a source of both nitrogen and calcium, essential nutrients for plant growth . In addition, it is used in some cell culture media .

Mode of Action

Calcium nitrate tetrahydrate interacts with its targets by providing necessary nutrients. As a source of calcium , it plays a crucial role in strengthening cell walls and promoting healthy growth. As a source of nitrate , it is a key component of proteins and other vital plant compounds . It also acts as a strong oxidizing agent .

Biochemical Pathways

The compound affects the nitrogen assimilation pathway in plants. Nitrate is reduced to nitrite by the enzyme nitrate reductase and then to ammonia by nitrite reductase. The ammonia is then incorporated into amino acids, the building blocks of proteins .

Pharmacokinetics

This high solubility suggests that it can be readily absorbed and distributed when applied to soil or used in cell culture media .

Result of Action

The application of calcium nitrate tetrahydrate results in improved plant growth and development. It can correct deficiencies in calcium and nitrogen, promoting healthier and more robust plants . In cell culture media, it provides necessary nutrients for cell growth .

Action Environment

Environmental factors can influence the action of calcium nitrate tetrahydrate. For instance, the compound’s solubility can be affected by temperature . Moreover, the compound’s effectiveness as a fertilizer can be influenced by soil pH and the presence of other nutrients .

Safety and Hazards

Calcium nitrate tetrahydrate is nonflammable but can accelerate the burning of combustible materials . If large quantities are involved in a fire or the combustible material is finely divided, an explosion may result . Inhalation may irritate the nose, throat, and upper respiratory tract . Contact may cause skin irritation and may irritate or burn the eyes . It is harmful if swallowed .

Direcciones Futuras

Propiedades

IUPAC Name |

calcium;dinitrate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2NO3.4H2O/c;2*2-1(3)4;;;;/h;;;4*1H2/q+2;2*-1;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSSIKVYVJQJND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaH8N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201016307 | |

| Record name | Calcium nitrate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless hygroscopic crystals; [Sigma-Aldrich MSDS] | |

| Record name | Calcium nitrate tetrahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12694 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

13477-34-4 | |

| Record name | Calcium nitrate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitric acid, calcium salt, tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM NITRATE TETRAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8T8H4NBBR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

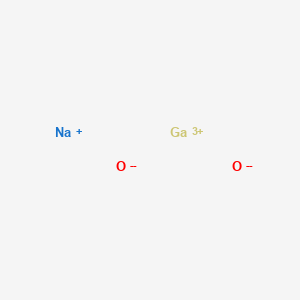

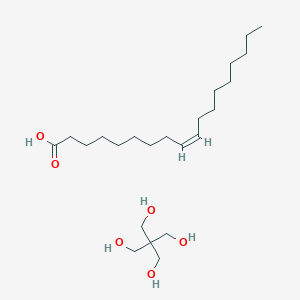

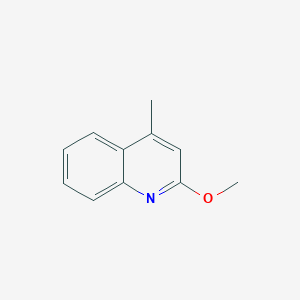

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl-](/img/structure/B83886.png)

![4-Methyl-9h-pyrido[2,3-b]indole](/img/structure/B83889.png)